molecular formula C7H11NO4 B15206199 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione

1-(2-Methoxyethoxy)pyrrolidine-2,5-dione

Cat. No.: B15206199
M. Wt: 173.17 g/mol
InChI Key: QETCAWQVHMHRLS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with a 2-methoxyethoxy group. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-methoxyethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethoxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, which lacks the 2-methoxyethoxy group.

    1-Ethyl-Pyrrolidine-2,5-Dione: A similar compound with an ethyl group instead of the 2-methoxyethoxy group.

    3-Chloro-1-aryl Pyrrolidine-2,5-diones: Compounds with a chloro and aryl substitution.

Uniqueness

1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethoxy)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-11-4-5-12-8-6(9)2-3-7(8)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCAWQVHMHRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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